molecular formula C17H16N4O2S B2689242 N-(6-ethoxy-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide CAS No. 2415533-26-3

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide

Cat. No.: B2689242
CAS No.: 2415533-26-3
M. Wt: 340.4
InChI Key: YBBZDWPUSFROQJ-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with cyclopenta[c]pyridazine-3-carboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is unique due to its specific structure, which combines the benzothiazole and cyclopenta[c]pyridazine moieties

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-2-23-11-6-7-13-15(9-11)24-17(18-13)19-16(22)14-8-10-4-3-5-12(10)20-21-14/h6-9H,2-5H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBZDWPUSFROQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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